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Introduction
Cinnamyl anthranilate, a synthetic flavoring and fragrance agent, has been the subject of

scrutiny regarding its carcinogenic potential. Understanding the risk it poses requires a

comparative analysis of the parent compound and its primary metabolites, cinnamyl alcohol

and anthranilic acid. This guide provides a comprehensive overview of the experimental data,

offering a side-by-side comparison of their carcinogenic profiles. The data presented is crucial

for researchers in the fields of toxicology, pharmacology, and drug development for informed

risk assessment and the development of safer alternatives.

Comparative Carcinogenicity Data
The carcinogenic potential of cinnamyl anthranilate and its metabolites has been evaluated in

long-term animal bioassays, primarily conducted by the National Toxicology Program (NTP).

The following tables summarize the key findings from these studies.
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Compoun
d

Species Sex
Route of
Administr
ation

Doses
(ppm in
feed)

Tumor
Incidence
(Liver)

Conclusi
on

Cinnamyl

Anthranilat

e

Mouse Male Feed
0, 15,000,

30,000

Hepatocell

ular

Adenoma

or

Carcinoma:

Control:

10/50

(20%) Low

Dose:

32/50

(64%) High

Dose:

40/49

(82%)[1]

Carcinogen

ic[1][2]

Mouse Female Feed
0, 15,000,

30,000

Hepatocell

ular

Adenoma

or

Carcinoma:

Control:

2/50 (4%)

Low Dose:

22/50

(44%) High

Dose:

36/50

(72%)[1]

Carcinogen

ic[1][2]

Rat Male Feed
0, 15,000,

30,000

No

significant

increase in

liver

tumors.[1]

Not

Carcinogen

ic for liver

(see notes)
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Rat Female Feed
0, 15,000,

30,000

No

significant

increase in

liver

tumors.[1]

Not

Carcinogen

ic

Anthranilic

Acid
Mouse Male Feed

0, 25,000,

50,000

No

significant

increase in

tumor

incidence.

[3][4]

Not

Carcinogen

ic[3][4]

Mouse Female Feed
0, 25,000,

50,000

No

significant

increase in

tumor

incidence.

[3][4]

Not

Carcinogen

ic[3][4]

Rat Male Feed
0, 15,000,

30,000

No

significant

increase in

tumor

incidence.

[3][4]

Not

Carcinogen

ic[3][4]

Rat Female Feed
0, 15,000,

30,000

No

significant

increase in

tumor

incidence.

[3][4]

Not

Carcinogen

ic[3][4]

Cinnamyl

Alcohol

Mouse - - - No long-

term

carcinogeni

city

bioassay

data

Data

Deficient
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equivalent

to NTP

studies is

available.

Rat - - -

No long-

term

carcinogeni

city

bioassay

data

equivalent

to NTP

studies is

available.

Short-term

studies did

not show

carcinogeni

c effects.

Data

Deficient

Note: While cinnamyl anthranilate was not found to be carcinogenic in the liver of rats, there

was a low incidence of acinar-cell adenomas or carcinomas of the pancreas and adenomas or

adenocarcinomas of the renal cortex in male rats.[5]

Experimental Protocols
The methodologies employed in the key carcinogenicity bioassays are crucial for the

interpretation of the results. The following sections detail the protocols for the NTP studies on

cinnamyl anthranilate and anthranilic acid.

NTP Bioassay of Cinnamyl Anthranilate (TR-196)
Test Substance: Cinnamyl anthranilate (CAS No. 87-29-6)[1][5]

Animal Species: Fischer 344 rats and B6C3F1 mice.[1][5]

Group Size: 50 animals of each sex per dose group and controls.[1][5]
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Administration Route: The test chemical was administered in the feed.[1][5]

Dose Levels:

Rats and Mice: 0 (control), 15,000 ppm, and 30,000 ppm.[1][5]

Duration of a Study: 103 weeks of continuous administration, followed by a 2-3 week

observation period.[5]

Observations: Animals were observed twice daily for signs of toxicity. Body weights were

recorded weekly for the first 12 weeks and then monthly. At the end of the study, all surviving

animals were euthanized and subjected to a complete necropsy and histopathological

examination of major tissues and organs.[1][5]

NCI Bioassay of Anthranilic Acid (TR-36)
Test Substance: Anthranilic acid (CAS No. 118-92-3)[3][4]

Animal Species: Fischer 344 rats and B6C3F1 mice.[3][4]

Group Size: 35 animals of each sex per dose group, with 15 matched controls of each sex.

[4]

Administration Route: The test chemical was administered in the feed.[3][4]

Dose Levels:

Rats: 0 (control), 15,000 ppm, and 30,000 ppm.[4]

Mice: 0 (control), 25,000 ppm, and 50,000 ppm.[4]

Duration of a Study: 78 weeks of administration, followed by a 26-27 week observation

period.[4]

Observations: Similar to the cinnamyl anthranilate bioassay, animals were regularly

observed for clinical signs and changes in body weight. A comprehensive histopathological

examination was performed on all animals at the end of the study.[3][4]
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Mechanistic Insights and Signaling Pathways
The observed species-specific carcinogenicity of cinnamyl anthranilate has been linked to

differences in its metabolism and subsequent cellular effects.

Metabolism of Cinnamyl Anthranilate
Cinnamyl anthranilate is primarily metabolized through hydrolysis into its constituent parts:

cinnamyl alcohol and anthranilic acid. However, the rate and extent of this hydrolysis differ

between species. In mice, at high doses, the hydrolysis pathway becomes saturated, leading to

the systemic circulation of the intact cinnamyl anthranilate ester. In contrast, rats and humans

appear to hydrolyze the ester more efficiently, even at high doses.

Metabolites Further Metabolism

Cinnamyl Anthranilate Hydrolysis
(Esterases)

Cinnamyl Alcohol

Anthranilic Acid

Benzoic AcidOxidation Hippuric AcidGlycine Conjugation

Click to download full resolution via product page

Metabolism of Cinnamyl Anthranilate.

Peroxisome Proliferation and PPARα Activation
The intact cinnamyl anthranilate ester has been shown to be a potent peroxisome proliferator

in the livers of mice. This effect is not observed with its metabolites, cinnamyl alcohol and

anthranilic acid. Peroxisome proliferators exert their effects by activating the Peroxisome

Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the

expression of genes involved in lipid metabolism and cell growth. The sustained activation of

PPARα in mouse liver is believed to be a key event in the development of hepatocellular

tumors. The resistance of rats to cinnamyl anthranilate-induced liver tumors is consistent with
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their efficient hydrolysis of the ester, preventing the accumulation of the PPARα-activating

parent compound.
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Click to download full resolution via product page

Proposed PPARα Signaling Pathway for Cinnamyl Anthranilate Carcinogenicity in Mice.
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The available evidence strongly indicates that cinnamyl anthranilate is a liver carcinogen in

mice but not in rats. This species-specific effect is attributed to differences in metabolism,

where the accumulation of the intact ester in mice leads to peroxisome proliferation via PPARα

activation. The primary metabolite, anthranilic acid, has been shown to be non-carcinogenic in

both rats and mice. A significant data gap exists for the long-term carcinogenic potential of the

other major metabolite, cinnamyl alcohol. While short-term studies and genotoxicity data do not

suggest a carcinogenic concern, a definitive conclusion cannot be drawn without a

comprehensive long-term bioassay.

For drug development and safety assessment, these findings underscore the importance of

considering species-specific metabolism and the potential for non-genotoxic mechanisms of

carcinogenesis. The data on cinnamyl anthranilate and its metabolites provide a valuable

case study for the evaluation of structurally related compounds. Further research into the long-

term effects of cinnamyl alcohol would be beneficial for a complete risk assessment.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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